molecular formula C12H18N2O3S B2607123 Ethyl 2-amino-5-[(isopropylamino)carbonyl]-4-methylthiophene-3-carboxylate CAS No. 886672-89-5

Ethyl 2-amino-5-[(isopropylamino)carbonyl]-4-methylthiophene-3-carboxylate

Cat. No.: B2607123
CAS No.: 886672-89-5
M. Wt: 270.35
InChI Key: PESBCHCWUORAFC-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-[(isopropylamino)carbonyl]-4-methylthiophene-3-carboxylate is a complex organic compound featuring a thiophene ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-5-[(isopropylamino)carbonyl]-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions to form the thiophene ring, followed by the introduction of amino and ester groups through substitution reactions. Specific reagents and catalysts are used to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-5-[(isopropylamino)carbonyl]-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Ethyl 2-amino-5-[(isopropylamino)carbonyl]-4-methylthiophene-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which Ethyl 2-amino-5-[(isopropylamino)carbonyl]-4-methylthiophene-3-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-4-methylthiophene-3-carboxylate
  • Ethyl 2-amino-5-(methylamino)carbonyl-4-methylthiophene-3-carboxylate
  • Ethyl 2-amino-5-[(tert-butylamino)carbonyl]-4-methylthiophene-3-carboxylate

Uniqueness

Ethyl 2-amino-5-[(isopropylamino)carbonyl]-4-methylthiophene-3-carboxylate is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 2-amino-4-methyl-5-(propan-2-ylcarbamoyl)thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S/c1-5-17-12(16)8-7(4)9(18-10(8)13)11(15)14-6(2)3/h6H,5,13H2,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PESBCHCWUORAFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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